molecular formula C8H14OS B15254001 5-Oxaspiro[3.5]nonane-8-thiol

5-Oxaspiro[3.5]nonane-8-thiol

Cat. No.: B15254001
M. Wt: 158.26 g/mol
InChI Key: BYWVDNONGPDUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[3.5]nonane-8-thiol is a chemical compound with the molecular formula C₈H₁₄OS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-thiol typically involves the formation of the spiro structure through radical chemistry. One common method is the intramolecular hydrogen atom transfer (HAT) process, which is promoted by radicals such as C-, N-, and O-centered radicals . This method allows for the selective functionalization of unactivated C(sp³)–H bonds, leading to the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spiro compound synthesis can be applied on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like potassium cyanide for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, alkanes, and various substituted derivatives .

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. This interaction can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[3.5]nonane-8-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

5-oxaspiro[3.5]nonane-8-thiol

InChI

InChI=1S/C8H14OS/c10-7-2-5-9-8(6-7)3-1-4-8/h7,10H,1-6H2

InChI Key

BYWVDNONGPDUPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.